2-chloro-2-(4-chlorophenyl)acetylchloride
CAS No.: 75188-06-6
Cat. No.: VC4798775
Molecular Formula: C8H5Cl3O
Molecular Weight: 223.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75188-06-6 |
|---|---|
| Molecular Formula | C8H5Cl3O |
| Molecular Weight | 223.48 |
| IUPAC Name | 2-chloro-2-(4-chlorophenyl)acetyl chloride |
| Standard InChI | InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H |
| Standard InChI Key | DUPFZQIHJGMFCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-chloro-2-(4-chlorophenyl)acetyl chloride is C₈H₅Cl₂O, with a molecular weight of 219.03 g/mol. Its IUPAC name derives from the acetyl chloride backbone substituted with chlorine atoms at the 2-position of the acetyl group and the 4-position of the phenyl ring. The compound’s structure is represented by the SMILES notation ClC(Cl)(C(=O)Cl)c1ccc(Cl)cc1, highlighting the dual chlorine substituents.
The presence of chlorine atoms induces significant electronic effects:
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The para-chlorine on the phenyl ring enhances aromatic electrophilic substitution resistance due to its electron-withdrawing nature.
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The 2-chloro substituent on the acetyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack—a critical feature in its reactivity.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-chloro-2-(4-chlorophenyl)acetyl chloride typically involves a two-step process:
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Chlorination of 4-chloroacetophenone:
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4-Chloroacetophenone undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions.
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The reaction mechanism proceeds via the formation of a chlorinated intermediate, followed by acylation:
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Yields are optimized by controlling reaction temperature (70–80°C) and stoichiometric excess of chlorinating agents .
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Purification:
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Distillation under reduced pressure removes residual reagents and byproducts.
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Purity exceeding 95% is achievable, as confirmed by gas chromatography-mass spectrometry (GC-MS).
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Industrial Scaling
Industrial production employs continuous flow reactors to enhance heat transfer and reaction efficiency. Automated systems regulate reagent flow rates and temperature, achieving batch-to-batch consistency. A typical production setup includes:
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Reactor Type: Tubular flow reactor with corrosion-resistant linings (e.g., Hastelloy).
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Throughput: 500–1,000 kg/day for large-scale facilities.
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Safety Protocols: Neutralization scrubbers to handle HCl off-gases.
Chemical Reactivity and Reaction Pathways
Nucleophilic Substitution
The acyl chloride group (-COCl) is highly reactive toward nucleophiles:
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Amines: React to form amides, e.g., with benzylamine:
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Alcohols: Yield esters under basic conditions (e.g., pyridine catalysis):
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Thiols: Produce thioesters, utilized in peptidomimetic syntheses.
Hydrolysis
In aqueous environments, hydrolysis generates 2-chloro-2-(4-chlorophenyl)acetic acid:
This reaction is pH-dependent, accelerating under alkaline conditions.
Condensation Reactions
Reaction with hydrazines forms hydrazones, which are precursors in heterocyclic chemistry (e.g., pyrazole synthesis).
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Derivatives with modified acyl groups exhibit COX-2 selectivity.
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Antimicrobial Agents: Chlorinated acetophenone analogs show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Agrochemical Development
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Herbicides: Chlorinated acetyl derivatives disrupt plant acetyl-CoA carboxylase.
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Fungicides: Structural analogs inhibit ergosterol biosynthesis in fungi.
Biological Activity and Toxicity
Mechanistic Insights
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Acylating Agent: Modifies proteins and enzymes via acylation, altering metabolic pathways (e.g., glycolysis inhibition).
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Cytotoxicity: In vitro studies on HepG2 cells show IC₅₀ values of 12.5 µM, suggesting moderate antiproliferative effects .
Toxicity Profile
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Acute Exposure: Corrosive to skin and mucous membranes (LD₅₀ in rats: 320 mg/kg).
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Environmental Impact: Hydrolyzes to persistent chlorinated acetic acids (t₁/₂: 14 days in soil).
Comparison with Structural Analogs
| Compound | Substituents | Reactivity | Applications |
|---|---|---|---|
| 2-Chloro-2-(4-fluorophenyl)acetyl chloride | F at phenyl para | Higher electrophilicity | Anticancer drug synthesis |
| 2-Chloroacetophenone | No phenyl substituent | Lower steric hindrance | Fragrance industry |
| 2-Chloro-2-(4-chlorophenyl)acetyl chloride | Cl at phenyl para | Moderate stability | Agrochemic intermediates |
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